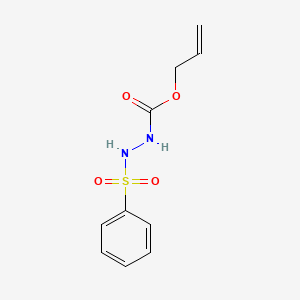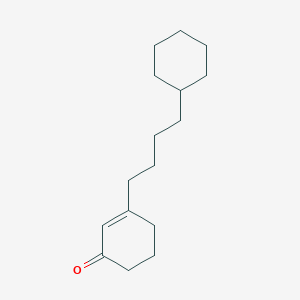
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by a cyclohexenone core with a cyclohexylbutyl substituent, making it a unique and valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of cyclohexenones, including 3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, cyclohexenones are produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to a saturated ketone or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the enone.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents for nucleophilic conjugate addition, Grignard reagents for 1,2-addition, and various oxidizing agents such as hydrogen peroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or saturated ketones .
Applications De Recherche Scientifique
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one involves its reactivity as an enone. Enones are electrophilic and can undergo nucleophilic addition reactions. The compound can participate in Michael addition reactions with nucleophiles, such as enolates or silyl enol ethers . Additionally, it can undergo Diels-Alder reactions with electron-rich dienes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone with similar reactivity but lacking the cyclohexylbutyl substituent.
4-Cyclohexylbut-3-en-2-one: Another enone with a different substitution pattern.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: A more complex enone with additional functional groups.
Uniqueness
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The cyclohexylbutyl group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.
Propriétés
Numéro CAS |
60439-09-0 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
3-(4-cyclohexylbutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H26O/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h13-14H,1-12H2 |
Clé InChI |
CHLHBEBZERLIQE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCCCC2=CC(=O)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
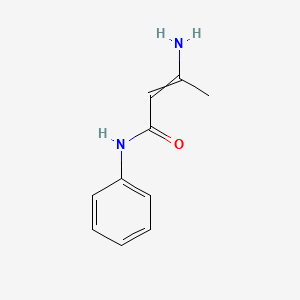
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
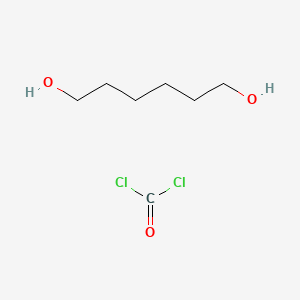

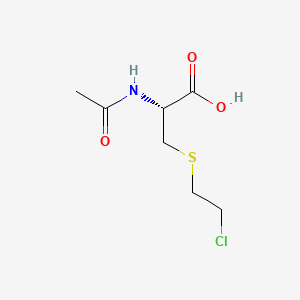


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
